3,4-二甲基-1H-吡唑磷酸盐

描述

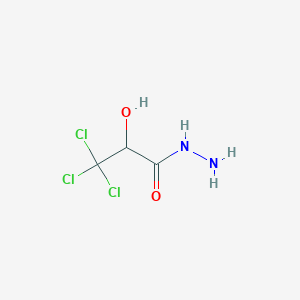

3,4-Dimethyl-1H-pyrazole phosphate is a phosphate salt obtained by reacting 3,4-dimethyl-1H-pyrazole with one equivalent of phosphoric acid . It is a nitrification inhibitor and when used on crops, it prevents nitrogen loss from soil, increases nitrogen use efficiency, and boosts crop yields .

Synthesis Analysis

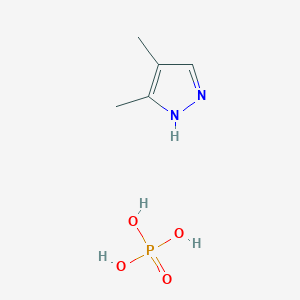

The synthesis of 3,4-Dimethyl-1H-pyrazole phosphate involves the reaction of 3,4-dimethyl-1H-pyrazole with phosphoric acid . A study has developed a method for monitoring 3,4-DMP residues in soil after application, utilizing the selectivity and sensitivity of LC-MS/MS .Molecular Structure Analysis

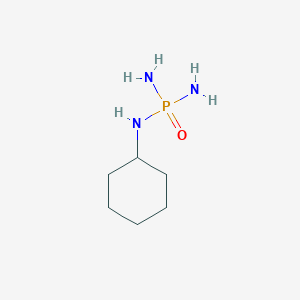

The molecular formula of 3,4-Dimethyl-1H-pyrazole phosphate is C5H11N2O4P . It is also known as 3,4-dimethyl-1H-pyrazole, monophosphate .Chemical Reactions Analysis

3,4-Dimethyl-1H-pyrazole phosphate acts as a nitrification inhibitor, preventing the conversion of ammonium to nitrate in the soil . This helps to reduce nitrate leaching and N2O emission .Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dimethyl-1H-pyrazole phosphate is 194.13 g/mol . It has a hydrogen bond donor count of 4 .科学研究应用

Agriculture: Nitrification Inhibition

3,4-Dimethyl-1H-pyrazole phosphate: (DMPP) is widely used as a nitrification inhibitor in agriculture . It helps to reduce the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻), thereby decreasing nitrogen losses through leaching and emissions of nitrous oxide (N₂O), a potent greenhouse gas . This application is crucial for improving nitrogen use efficiency and boosting crop yields, especially in fertilizers.

Environmental Science: Biochar Interaction

In environmental science, DMPP’s interaction with biochar is of interest. Studies have shown that biochar application in soil can increase the sorption of DMPP, which may enhance its effectiveness as a nitrification inhibitor . This is significant for mitigating climate change and improving soil fertility.

Horticulture: Yield Improvement

DMPP is also used in horticulture to improve yield. It can be added to fertilizers to reduce NO₃⁻ leaching and potentially increase the yield of horticultural crops without negatively affecting soil methane (CH₄) oxidation .

Soil Science: Ammonia Oxidation Interference

In soil science, DMPP is known to interfere with ammonia monooxygenase from ammonia-oxidizing bacteria and archaea. This interference is critical for understanding and managing the soil nitrogen cycle, particularly in agricultural soils .

Industrial Applications: Fertilizer Production

Industrially, DMPP is incorporated into solid and liquid fertilizers as well as slurry, to act as a nitrification inhibitor. Its role is to enhance the efficiency of fertilizers and reduce environmental impact .

Biochemistry: Enzyme Inhibition

In biochemistry, DMPP’s role as an inhibitor of the enzyme ammonia monooxygenase is studied. This enzyme is involved in the first step of nitrification, and its inhibition by DMPP is crucial for controlling nitrogen transformations in various biochemical processes .

Medical Research: Toxicology and Ecotoxicology

Although not directly used in medical treatments, DMPP has been subjected to extensive toxicology and ecotoxicology tests to ensure its safety for use in agricultural products that may indirectly affect human health .

Analytical Chemistry: Determination in Environmental Samples

DMPP is also an analyte in environmental samples, where its concentration is determined using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). This is important for monitoring its presence and impact on the environment .

作用机制

Target of Action

The primary target of 3,4-Dimethyl-1H-pyrazole phosphate (3,4-DMPP) is the enzyme ammonia monooxygenase found in ammonia-oxidizing bacteria (AOB) and archaea (AOA) . This enzyme plays a crucial role in the nitrification process, which is the biological oxidation of ammonia with oxygen into nitrite followed by the oxidation of these nitrites into nitrates .

Mode of Action

3,4-DMPP acts as an inhibitor of nitrification . It interferes with the activity of ammonia monooxygenase, thereby reducing the rate at which ammonium is converted to nitrate .

Biochemical Pathways

By inhibiting the activity of ammonia monooxygenase, 3,4-DMPP disrupts the nitrification pathway . This results in a decrease in the conversion of ammonia to nitrate, leading to a reduction in nitrogen loss from the soil .

Pharmacokinetics

Given its use in agriculture, it’s reasonable to infer that its bioavailability in the soil environment is high enough to effectively inhibit nitrification and improve nitrogen use efficiency .

Result of Action

The inhibition of nitrification by 3,4-DMPP leads to an increase in nitrogen use efficiency and potentially boosts crop yields . It prevents nitrogen loss from soil, which is beneficial for plant growth .

Action Environment

The efficacy of 3,4-DMPP can be influenced by environmental factors such as soil pH. It may be less effective in acidic soils and more effective in alkaline soils . Its effectiveness may also vary in different stages of crop growth, being less effective in the post-harvest period .

安全和危害

属性

IUPAC Name |

4,5-dimethyl-1H-pyrazole;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.H3O4P/c1-4-3-6-7-5(4)2;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKCHCXZBPLTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024432 | |

| Record name | 3,4-Dimethylpyrazole phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-1H-pyrazole phosphate | |

CAS RN |

202842-98-6 | |

| Record name | 3,4-Dimethylpyrazole phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202842-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylpyrazole phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-1H-pyrazole Phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)